molecular formula C28H18O20 B13099333 4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 103425-52-1

4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No.: B13099333
CAS No.: 103425-52-1
M. Wt: 674.4 g/mol
InChI Key: QQRBXNLYLQHNNR-UHFFFAOYSA-N
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Description

4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid is a complex organic compound characterized by multiple hydroxyl and carboxyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the coupling of aryl halides with aryl boronic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. Its carboxyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid stands out due to its multiple hydroxyl and carboxyl groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

103425-52-1

Molecular Formula

C28H18O20

Molecular Weight

674.4 g/mol

IUPAC Name

2-[5-carboxy-4-[6-carboxy-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,3-dihydroxyphenyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid

InChI

InChI=1S/C28H18O20/c29-9-1-7(27(43)44)23(21(37)15(9)31)47-11-3-5(25(39)40)13(19(35)17(11)33)14-6(26(41)42)4-12(18(34)20(14)36)48-24-8(28(45)46)2-10(30)16(32)22(24)38/h1-4,29-38H,(H,39,40)(H,41,42)(H,43,44)(H,45,46)

InChI Key

QQRBXNLYLQHNNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)O)O)OC2=C(C(=C(C(=C2)C(=O)O)C3=C(C(=C(C=C3C(=O)O)OC4=C(C(=C(C=C4C(=O)O)O)O)O)O)O)O)O)C(=O)O

Origin of Product

United States

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